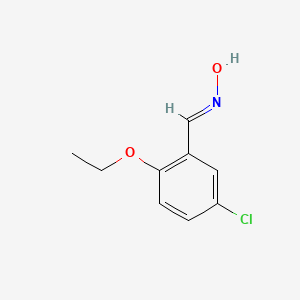

3-methoxy-4-(1-naphthylmethoxy)benzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

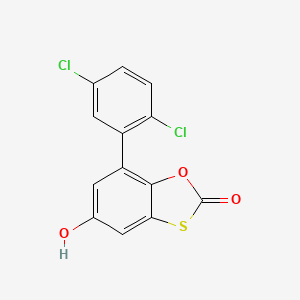

3-Methoxy-4-(1-naphthylmethoxy)benzaldehyde oxime is a complex organic compound with potential applications in various chemical syntheses and research studies. Its structure involves a combination of benzaldehyde oxime and naphthylmethoxy groups, which contributes to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, often starting with benzaldehydes or naphthols as precursors. Martínez et al. (2005) describe the synthesis of similar compounds using 2-(2-oxo-3-phenylpropyl)benzaldehydes, highlighting the versatility of benzaldehyde derivatives in synthesizing complex naphthalene structures (Martínez et al., 2005).

Molecular Structure Analysis

Özay et al. (2013) conducted an in-depth study on the structure of a similar compound, 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, using various spectroscopic techniques and X-ray analysis. This provides insights into the molecular structure and bonding of compounds in this category (Özay et al., 2013).

Chemical Reactions and Properties

Compounds with similar structures, such as oximes and benzaldehyde derivatives, exhibit unique chemical reactivity. For example, Kaya et al. (2018) studied the conformational, spectroscopic, and physicochemical properties of benzaldehyde oximes, providing insight into their stability and reactivity (Kaya et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including their melting points, solubility, and crystalline structure, can be inferred from studies like that of Gerontitis et al. (2023), which explored the synthesis and physical properties of naphtho[1,8-de][1,2]oxazin-4-ol derivatives (Gerontitis et al., 2023).

Chemical Properties Analysis

Chemical properties such as reactivity with other substances, stability under various conditions, and potential for chemical transformations are key aspects. Atahan & Durmuş (2015) explored the synthesis and photophysical properties of Schiff base and naphtho[1,2-d]oxazole derivatives, which are structurally related, thereby shedding light on the chemical behavior of such compounds (Atahan & Durmuş, 2015).

Scientific Research Applications

Novel Synthesis Methods and Chemical Transformations

- Synthesis of 3-Phenylnaphthalen-2-ols and Naphthoquinones : A study describes novel synthesis methods for 3-phenylnaphthalen-2-ols and naphthoquinones starting from benzaldehydes, suggesting a pathway for synthesizing complex naphthalene derivatives which could be applicable to the synthesis of "3-methoxy-4-(1-naphthylmethoxy)benzaldehyde oxime" (Martínez et al., 2005).

Oxidation Reactions and Catalysts

- Oxidation of Methoxy Substituted Benzyl Phenyl Sulfides : Research on the oxidation of methoxy substituted benzyl phenyl sulfides by high-valent oxoruthenium compounds provides insights into the reactivity of methoxy substituted benzaldehydes, potentially guiding the development of oxidation protocols for related oxime derivatives (Lai et al., 2002).

Crystal Structure Analysis

- Crystal Structure of Schiff Bases : The crystal structure of Schiff bases derived from methoxy-naphthylaldehyde showcases the structural features of these compounds, offering a foundation for understanding the structural chemistry of "3-methoxy-4-(1-naphthylmethoxy)benzaldehyde oxime" and its potential applications in material science or molecular engineering (Zhou et al., 2009).

Catalytic Activity

- Olefin Oxidation Catalysts : A study on mono oxovanadium(V) complexes as catalysts for olefin oxidation demonstrates the utility of metal complexes with oxime ligands in catalysis, suggesting potential catalytic applications for oxime derivatives in organic synthesis (Monfared et al., 2010).

Molecular and Electronic Structure Studies

- Study on Oxime Ether Derivatives : Research focusing on the synthesis, crystallographic study, and electronic structure of oxime ether derivatives provides insights into the electronic properties of oximes, which could inform the design and application of "3-methoxy-4-(1-naphthylmethoxy)benzaldehyde oxime" in electronic or photonic devices (Dey et al., 2017).

properties

IUPAC Name |

(NE)-N-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-22-19-11-14(12-20-21)9-10-18(19)23-13-16-7-4-6-15-5-2-3-8-17(15)16/h2-12,21H,13H2,1H3/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBRQAHMELQAGT-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NO)OCC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/O)OCC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)

![5-methyl-1'-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5544608.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(methylthio)benzyl]benzamide](/img/structure/B5544613.png)

![2-methyl-3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5544617.png)

![4-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5544622.png)

![N-(5-isoxazolylmethyl)-N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5544632.png)

![8-fluoro-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-2-quinolinecarboxamide](/img/structure/B5544638.png)